N-(4-chloro-2-methylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(4-Chloro-2-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzoxazine ring, a methanesulfonyl group, and a carboxamide group. Its molecular formula is C16H15ClN2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methylaniline, which is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. The resulting intermediate undergoes cyclization with appropriate reagents to form the benzoxazine ring. Finally, the carboxamide group is introduced through a reaction with a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, leading to the disruption of key biochemical pathways. For example, it may inhibit acetylcholinesterase, resulting in increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylaniline: This compound shares the chloro and methyl groups but lacks the benzoxazine and methanesulfonyl groups
N-(4-Chloro-2-methylphenyl)-2-(methylthio)benzamide: Similar in structure but with a methylthio group instead of the methanesulfonyl group.
Uniqueness
N-(4-Chloro-2-methylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines
Properties
Molecular Formula |
C17H17ClN2O4S |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C17H17ClN2O4S/c1-11-9-12(18)7-8-13(11)19-17(21)16-10-20(25(2,22)23)14-5-3-4-6-15(14)24-16/h3-9,16H,10H2,1-2H3,(H,19,21) |
InChI Key |
XLUQJIZBVZEFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
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